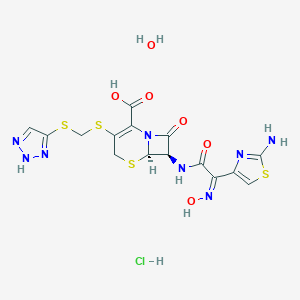
Cefmatilen hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that is commonly used in clinical practice. It is a white or almost white powder that is soluble in water. Cefmatilen hydrochloride hydrate has a wide range of applications in the medical field, including the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Wirkmechanismus
Cefmatilen hydrochloride hydrate works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which interferes with the cross-linking of peptidoglycan strands. This results in the weakening and eventual lysis of the bacterial cell wall, leading to bacterial death.
Biochemische Und Physiologische Effekte
Cefmatilen hydrochloride hydrate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, allergic reactions, and superinfection.
Vorteile Und Einschränkungen Für Laborexperimente
Cefmatilen hydrochloride hydrate has several advantages for lab experiments. It has a broad-spectrum of activity, making it useful for testing against a wide range of bacteria. It is also relatively stable and easy to handle. However, one limitation is that it is not effective against all types of bacteria, and some bacterial strains may be resistant to it.
Zukünftige Richtungen
There are several future directions for research on Cefmatilen hydrochloride hydrate. One area of interest is the development of new formulations or delivery methods that can increase its efficacy against drug-resistant bacteria. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to explore its potential use in the treatment of other types of infections, such as viral or fungal infections.
Conclusion:
In conclusion, Cefmatilen hydrochloride hydrate is a broad-spectrum cephalosporin antibiotic that has a wide range of applications in the medical field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential use in the treatment of drug-resistant bacterial infections and other types of infections.
Synthesemethoden
Cefmatilen hydrochloride hydrate is synthesized by the condensation reaction of 7-aminocephalosporanic acid and 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The reaction is catalyzed by a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). The resulting product is then purified by crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cefmatilen hydrochloride hydrate has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, Cefmatilen hydrochloride hydrate has been studied for its potential use in the treatment of drug-resistant bacterial infections.
Eigenschaften
CAS-Nummer |
154776-45-1 |
|---|---|
Produktname |
Cefmatilen hydrochloride hydrate |
Molekularformel |
C15H17ClN8O6S4 |
Molekulargewicht |
569.1 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C15H14N8O5S4.ClH.H2O/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7;;/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22);1H;1H2/b21-8-;;/t9-,13-;;/m1../s1 |
InChI-Schlüssel |
LBWIJMWZWJRRMO-AWXOXGPMSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



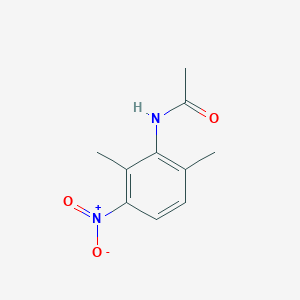
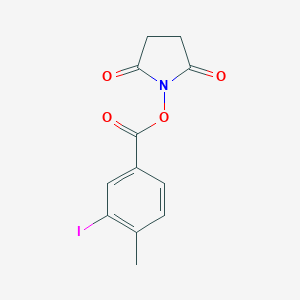
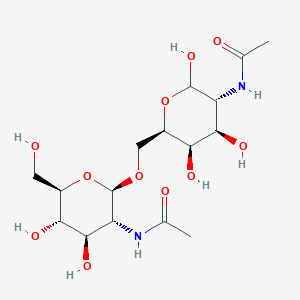
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
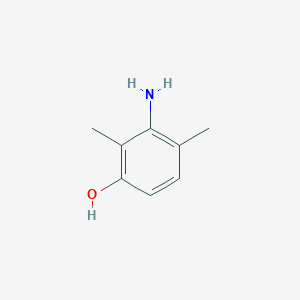
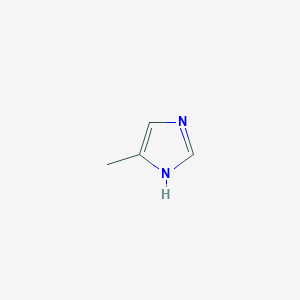
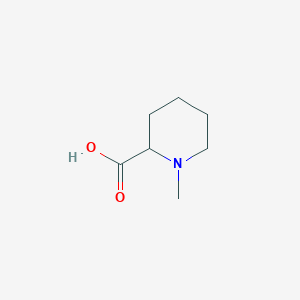
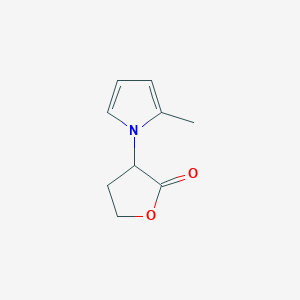
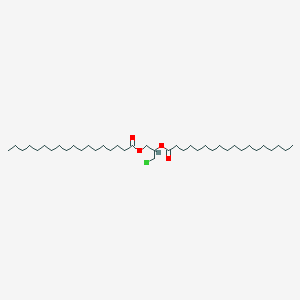
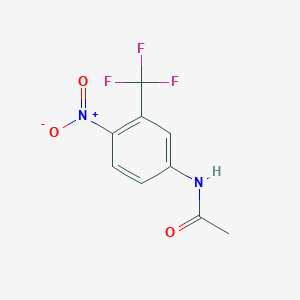
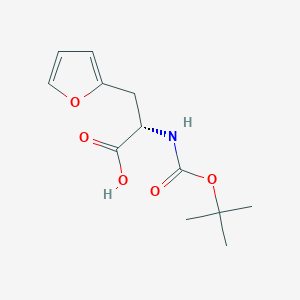
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

